Abt-702 Hydrochloride: A Technical Guide to a Potent Adenosine Kinase Inhibitor
Abt-702 Hydrochloride: A Technical Guide to a Potent Adenosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-702 hydrochloride is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the principal enzyme responsible for regulating intracellular and extracellular concentrations of adenosine. By inhibiting AK, Abt-702 effectively increases the endogenous levels of adenosine, a key signaling molecule with potent analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of Abt-702 hydrochloride, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of adenosine kinase inhibition.
Introduction
Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in cellular metabolism and signaling. It exerts its physiological effects by activating four G-protein coupled receptors: A1, A2A, A2B, and A3. The concentration of adenosine in the interstitial fluid is tightly regulated, primarily by the intracellular enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP).[1][2] In pathological conditions such as inflammation and nerve injury, there is an increased release of adenosine, which acts as a protective mediator.[3] Inhibition of adenosine kinase represents a promising therapeutic strategy to augment the beneficial effects of endogenous adenosine.[4]
Abt-702 hydrochloride is a novel, orally active adenosine kinase inhibitor with high potency and selectivity.[3][5] It has demonstrated significant analgesic and anti-inflammatory effects in a variety of preclinical models, suggesting its potential for the treatment of various pain states and inflammatory diseases.[4][6]
Physicochemical Properties and In Vitro Potency
Abt-702 hydrochloride is a white to off-white solid. Its chemical and physical properties, along with its in vitro potency against adenosine kinase, are summarized in the tables below.
| Property | Value | Reference |
| Chemical Name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine hydrochloride | [7] |
| Molecular Formula | C22H19BrN6O · HCl | [7] |
| Molecular Weight | 499.79 g/mol | [7] |
| Solubility | Soluble in DMSO | [3] |
| Assay | IC50 | Reference |
| Adenosine Kinase (human, recombinant) | 1.7 nM | [3][5] |
| Adenosine Kinase (rat brain cytosol) | 1.7 nM | [8] |
| Adenosine Kinase (intact IMR-32 human neuroblastoma cells) | 51 nM | [8] |
Abt-702 exhibits high selectivity for adenosine kinase over other adenosine-interacting proteins. It is reported to be over 1300-fold selective for AK compared to adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5][9]
Mechanism of Action
Abt-702 is a competitive inhibitor of adenosine kinase with respect to adenosine.[5] By blocking the phosphorylation of adenosine to AMP, Abt-702 leads to an accumulation of intracellular adenosine. This increased intracellular concentration drives the efflux of adenosine into the extracellular space, where it can activate adenosine receptors on target cells. The analgesic and anti-inflammatory effects of Abt-702 are primarily mediated by the activation of A1 adenosine receptors.[5][10]
In Vivo Efficacy
Abt-702 has demonstrated dose-dependent efficacy in various preclinical models of pain and inflammation. The following table summarizes some of the reported ED50 values.
| Animal Model | Species | Route of Administration | ED50 | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral (p.o.) | 5 µmol/kg | [4] |
| Carrageenan-induced Paw Edema | Rat | Oral (p.o.) | 70 µmol/kg | [4] |
| Mouse Hot-Plate Test | Mouse | Intraperitoneal (i.p.) | 8 µmol/kg | [5] |
| Mouse Hot-Plate Test | Mouse | Oral (p.o.) | 65 µmol/kg | [5] |
| Abdominal Constriction Assay | Mouse | Intraperitoneal (i.p.) | 2 µmol/kg | [8] |
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
This protocol is a representative example for determining the in vitro potency of Abt-702.
Materials:
-
Recombinant human adenosine kinase
-
Abt-702 hydrochloride
-
Adenosine
-
[γ-33P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT
-
Thin-layer chromatography (TLC) plates
-
Formic acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Abt-702 hydrochloride in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of recombinant human adenosine kinase, and the desired concentration of Abt-702 or vehicle.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of adenosine and [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding formic acid.
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the product ([33P]AMP) from the substrate ([γ-33P]ATP).
-
Visualize and quantify the radioactive spots corresponding to [33P]AMP using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
Calculate the percentage of inhibition for each Abt-702 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of Abt-702.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 9. Frontiers | Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice [frontiersin.org]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
